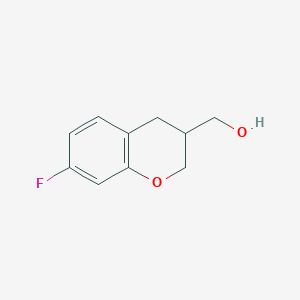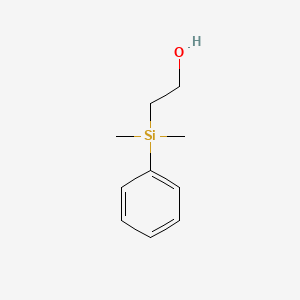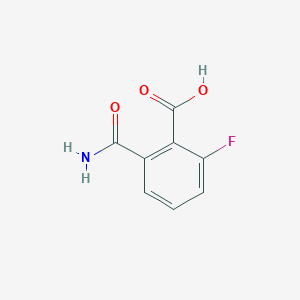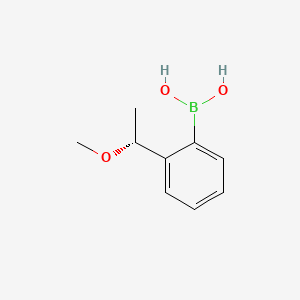
N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine is an organic compound with the molecular formula C8H11ClN3 It is a derivative of pyrazine, featuring a cyclopropane ring attached to the nitrogen atom of the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyrazine and cyclopropanamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the amine group.
Reaction: The deprotonated amine then reacts with 3-chloropyrazine to form the desired product. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-((3-Chloropyrazin-2-yl)methyl)cyclopropanone.
Reduction: Formation of N-((3-Chloropyrazin-2-yl)methyl)cyclopropylamine.
Substitution: Formation of N-((3-Aminopyrazin-2-yl)methyl)cyclopropanamine.
Wissenschaftliche Forschungsanwendungen
N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound can be used as a building block in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((3-Bromopyrazin-2-yl)methyl)cyclopropanamine
- N-((3-Fluoropyrazin-2-yl)methyl)cyclopropanamine
- N-((3-Methylpyrazin-2-yl)methyl)cyclopropanamine
Uniqueness
N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C8H10ClN3 |
|---|---|
Molekulargewicht |
183.64 g/mol |
IUPAC-Name |
N-[(3-chloropyrazin-2-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C8H10ClN3/c9-8-7(10-3-4-11-8)5-12-6-1-2-6/h3-4,6,12H,1-2,5H2 |
InChI-Schlüssel |
DQPLYIDVSXGUFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NCC2=NC=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Nitroimidazo[1,2-a]pyridin-2-ol](/img/structure/B11909943.png)



![N,N-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine](/img/structure/B11909970.png)





![N-[(Trimethylsilyl)methyl]aniline](/img/structure/B11909994.png)

![2-Benzo[1,3]dioxol-5-yl-propionaldehyde](/img/structure/B11910002.png)

